

A Comparative Guide to Validated HPLC Methods for Indinavir Sulfate Analysis

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Compound of Interest		
Compound Name:	Indinavir Sulfate	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of **Indinavir Sulfate**. The information presented is collated from various studies and aims to assist researchers and quality control analysts in selecting and implementing suitable analytical methods for their specific needs.

Indinavir Sulfate is a protease inhibitor widely used in antiretroviral therapy. Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances, pharmaceutical formulations, and biological matrices. This guide details the experimental conditions and validation parameters of several reported RP-HPLC methods.

Comparative Summary of Validated HPLC Methods

The following tables summarize the key chromatographic conditions and validation parameters from different studies, providing a clear comparison of their performance.

Table 1: Chromatographic Conditions for **Indinavir Sulfate** Analysis



Parameter	Method 1[1]	Method 2[2]	Method 3[2]	Method 4[3][4]
Column	Zodiac ODS Hypersil C18 (250mm x 4.6mm, 5µm)	LiChrospher® 100 RP-8 (250 mm × 4.0 i.d., 5 μm)	LiChrospher® 100 RP-8 (250 mm × 4.0 i.d., 5 μm)	BDS (250 X 4.6 mm, 5 μ)
Mobile Phase	Phosphate buffer (pH 5.5): Acetonitrile: Methanol (50:30:20 v/v/v)	Dibutylammoniu m phosphate buffer (pH 6.5): Acetonitrile (55:45 v/v)	Citrate buffer (pH 5.0) : Acetonitrile (60:40 v/v)	0.1% Orthophosphoric acid : Acetonitrile (45:55 v/v)
Flow Rate	1.0 mL/min	1.0 mL/min	1.0 mL/min	1.0 mL/min
Detection Wavelength	260 nm	260 nm	260 nm	258 nm
Retention Time	2.96 min	~8 min	~10 min	2.469 min

Table 2: Comparison of Method Validation Parameters

Parameter	Method 1[1]	Method 2[2]	Method 3[2]	Method 4[3][4]
Linearity Range (μg/mL)	48 - 112	Not Specified	Not Specified	20 - 100
Correlation Coefficient (r²)	0.990	Not Specified	Not Specified	~0.9999
Accuracy (% Recovery)	98.36 - 101.74	99.00 - 99.88	101.59 - 101.98	98.0 - 102.0
Precision (%RSD)	Within specified limits	Intra-day: 0.29- 0.45, Inter-day: 0.88-0.97	Intra-day: 0.61- 1.08, Inter-day: 1.08-1.82	< 2.0
LOD (μg/mL)	Not Specified	Not Specified	Not Specified	0.24
LOQ (μg/mL)	Not Specified	Not Specified	Not Specified	0.73



Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Method 1 Protocol[1]

- Chromatographic System: Schimadzu- SPD HPLC system with a UV detector.
- Column: Zodiac ODS Hypersil C18 (250mm length, 4.6mm internal diameter, 5μm particle size).
- Mobile Phase Preparation: A filtered and degassed mixture of phosphate buffer (pH 5.5),
 Acetonitrile, and Methanol in the ratio of 50:30:20.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 260 nm.
- Standard Solution Preparation: 40mg of **Indinavir Sulfate** was dissolved in 100mL of the mobile phase. 2mL of this solution was further diluted to 10mL with the mobile phase.
- Sample Solution Preparation: 60mg of the drug from the capsule was dissolved in 100mL of the mobile phase. 2mL of this solution was diluted to 10mL with the mobile phase.

Method 2 Protocol[2]

- Chromatographic System: HPLC system with an automatic injector and UV spectrophotometric detector.
- Column: LiChrospher® 100 RP-8 (250 mm × 4.0 i.d., 5 μm particle size) maintained at 40 °C.
- Mobile Phase Preparation: A mixture of dibutylammonium phosphate buffer (pH 6.5) and acetonitrile (55:45, v/v). The buffer was prepared by dissolving 1.7 mL of dibutylamine and 3.0 g of phosphoric acid in 900 mL of water, with the pH adjusted to 6.5 with 50% (w/v) sodium hydroxide.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 260 nm.



• Injection Volume: 10 μL.

Method 3 Protocol[2]

- Chromatographic System: HPLC system with an automatic injector and diode array detector.
- Column: LiChrospher® 100 RP-8 (250 mm × 4.0 i.d., 5 μm particle size) maintained at 40 °C.
- Mobile Phase Preparation: A mixture of citrate buffer (pH 5.0) and acetonitrile (60:40, v/v).
 The citrate buffer was prepared by dissolving 3.7 g of sodium citrate and 1.6 g of citric acid in 1000 mL of water, with the pH adjusted to 5.0 with 4% (w/v) sodium hydroxide.
- Flow Rate: 1.0 mL/min.
- Detection: Diode array detection at 260 nm.
- Injection Volume: 50 μL.

Method 4 Protocol[3][4]

- Chromatographic System: HPLC with a PDA detector.
- Column: BDS (250 X 4.6 mm, 5 μ) column.
- Mobile Phase Preparation: A mixture of 0.1% Orthophosphoric acid and acetonitrile in a 45:55% v/v ratio.
- Flow Rate: 1.0 mL/min.
- · Detection: PDA detection at 258 nm.
- Injection Volume: 10 μL.

Forced Degradation and Stability-Indicating Methods

Forced degradation studies are essential for the development of stability-indicating analytical methods.[5] **Indinavir Sulfate** has been shown to degrade under various stress conditions,



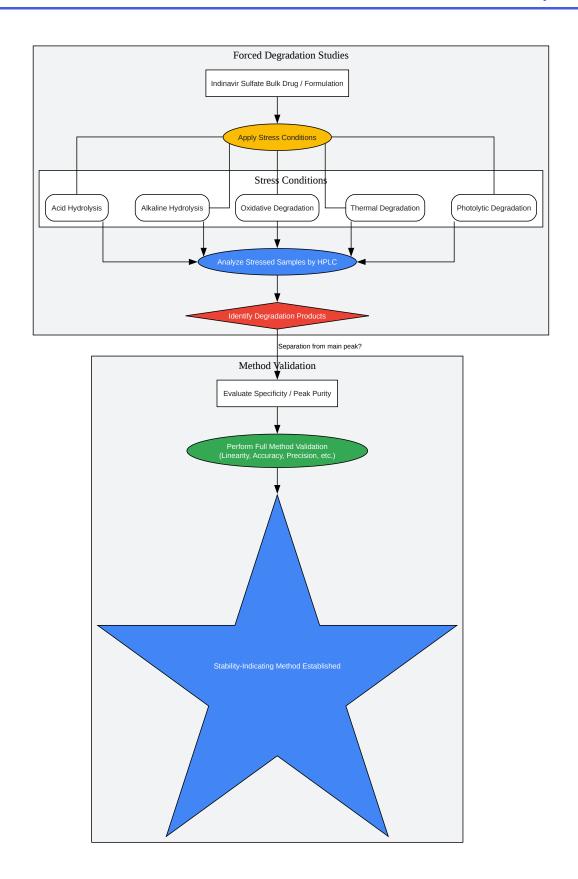




including acidic and basic hydrolysis, oxidation, and photolysis.[6] A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.

The following diagram illustrates a typical workflow for a forced degradation study as part of HPLC method validation.





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Caption: Workflow for Forced Degradation Studies in HPLC Method Validation.



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